Journal Name:Polymer Engineering and Science
Journal ISSN:0032-3888
IF:2.573
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1548-2634
Year of Origin:0
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:278
Publishing Cycle:Monthly
OA or Not:Not
Impacts of structural downscaling of inorganic molecular crystals - A DFT study of Sb2O3
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.mssp.2023.107729
Inorganic molecular Crystals (IMCs) is an emerging class of two-dimensional (2D) materials having unconnected structural units. In contrast to the conventional 2D materials, Sb2O3 appears in the form of periodically arranged van-der-Waals (vdWs) molecular clusters. Besides the specific material's features, IMCs offer unique features due to anisotropy in bonding, packing, electronic and thermal conductivity, and optical characteristics. The work reported herein depicts the modification in structural and electronic properties of Sb2O3 trimmed from bulk to lower dimensions. The shortening in bond-lengths pointing to variation in inter-cage interactions and decrease in band gap are observed with the structural downscaling. The bulk, slab (111), slab (001) and clusters are semiconductors with the major contribution arising from Sb and O in formation of conduction and valence bands respectively. The electronic properties of the materials pointed to p-p hybridization and hence presence of π-bonding and anti-bonding molecular orbitals within the region present between the molecular cages.
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Highly efficient visible-light photocatalyst Ag/Ag3PO4/Bi2O2CO3 enabled by the synergistic effect of heterojunction and surface plasma resonance
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.mssp.2023.107704
Constructing heterojunctions to address effective charge separation and transformation is one of the crucial paths to increasing photocatalytic properties. Here, a novel ternary heterojunction photocatalyst Ag/Ag3PO4/Bi2O2CO3 was synthesized by conventional hydrothermal and chemical precipitation tactics and analyzed with PXRD, SEM, TEM, and XPS respectively. The consequences of the analysis demonstrated that nanoparticles Ag/Ag3PO4 were attached to the surface of the Bi2O2CO3 self-assembled formative nanoflowers. Precursors such as prepared Ag/Ag3PO4/Bi2O2CO3 demonstrated high-efficiency photocatalytic performance and were more reusable than the precursor Ag/Ag3PO4 and Bi2O2CO3 by visible-light-induced methylene blue (MB) photodegradation. The raised photocatalytic property may contribute to the synergistic influence between forming Ag/Ag3PO4/Bi2O2CO3 heterojunction and local surface plasma-resonance effect caused by the Ag precious metal promoting photogenerated charge carries separation efficiency, hindering the electron-hole pair recombination. Moreover, quenching experiments and ESR tests showed that hydroxyl and superoxide radicals played an important role in photodegradation. Finally, a potential photocatalytic mechanism of the Ag/Ag3PO4/Bi2O2CO3 for the electron/hole transfer procedure was proposed.
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Enhanced photoelectric properties in flexible CZTS solar cells using O/M/O structure
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.mssp.2023.107686
Poor flexibility of ITO films restricted the photovoltaic characteristics of flexible CZTS solar cells (SCs). In this study, ZnO/Ag/ZnO (ZAZ) transparent conductive films with high transmittance and flexibility were prepared and applied as the transparent conductive layer of flexible CZTS SCs to enhance the photovoltaic characteristics. By regulating the thickness of the Ag metal layer, ZnO/Ag9nm/ZnO (ZA9Z) provided the best photovoltaic properties: resistivity 9.16 × 10−5 Ω cm, average transmittance 95.8%, maximum transmittance of 97.4%, and figure of merit (FOM) 78.4 10−3 Ω−1. Moreover, CZTS SCs with ZA9Z film showed a power conversion efficiency (PCE) of 6.69%, almost 13% higher than those with ITO film. The PCE values of the SCs with ZA9Z film were 6.09 and 4.31 after a bending diameter of 8 mm and 1000 cyclic bending, respectively, while the ratio of PCE of the SCs with ZA9Z film to that of the SCs with ITO film was 6.88 and 12.31 under these conditions, respectively, showing that the CZTS SCs with ZA9Z film are of excellent flexibility.
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Impact of metallic and vacancy-oriented filamentary switching on memristor device based on Cs2AgInCl6 double halide perovskite
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.mssp.2023.107678
Double halide perovskite (DHP) has become a point of significant interest in recent years due to its exceptional stability. More recently lead-free DHPs have lowered the importance of toxic lead-based halide perovskite owing to the similar diversity in fundamental properties. Herein, we have made an effort to eliminate other lead-free DHPs to observe the influence of electrode material on the memristive property of a device. Cs2AgInCl6 is DHP well-known as semiconducting in nature with a wider band gap. A symmetrical or non-distorted DHP structure was required to study the effect of electrode material on memristor. Thus, two types of devices have been fabricated using cubic Cs2AgInCl6 as the active material with a silver (Ag) and gold (Au) as top electrodes (TEs), while keeping the bottom electrode ITO common. Both the devices exhibited bipolar memory behavior with some variation in switching parameters. Further investigation showed that the device with Ag as TE could not be used for longer period of time as endurance failure occurred during the measurement due to the formation of permanent Ag-based conducting filament through functional material. On the other hand, the device with Au as the top electrode successfully demonstrated reproducible writing/erasing, high-density storage, and stability for a very long period of time. The Au TE based device also exhibited typical and essential synaptic behavior such as pair-pulsed facilitation, long-term potentiation and depression. All these changes in device conductance were attributed to the valance change mechanism in the Cs2AgInCl6 matrix associated with the migration of Cl− ions and vacancies affirmed by the conducting atomic force microscopy (c-AFM).
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p0‒d co-doping alloys as prospective half-semiconductors for optoelectronic, spintronic, and thermoelectric applications
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.mssp.2023.107684
In order to meet the requirements of spin-based electronics, optoelectronics, and thermoelectricity, we conducted a thorough investigation into the structural, electronic, magnetic, optical, and transport properties of three newly designed p0 alkali metals (p0 = Li+, Na+, and K+) co-doped into SrS: Fe2+ compounds at a selected doping level of 12.5% using the DFT-based full-potential approach and the semi-classical Boltzmann theory. Our calculation results demonstrate that the novel quaternary systems exhibit the characteristic of a half-semiconductor. Depending on the spin direction, the bandgap can be tuned within the range of 0.300–3.246 eV, making them potentially useful for optoelectronic devices. Furthermore, all the compounds attain a total magnetization of 5μB and can achieve Curie temperatures (Tc) much higher than room temperature, thereby potentially being suitable for spintronic applications. The analysis of the optical profiles reveals a distinct redshift in the absorption edge, expanding the light response range of these compounds into the visible area. Co-doping with p-type SrS: (Fe, p0) compounds also enables the possibility of achieving figure of merit (ZT) values greater than 1 at 1200 K, demonstrating the high transport efficiency of all compounds and positioning them as excellent choices for high-temperature thermoelectric applications. These outcomes shed light on co-doping as an effective strategy for enhancing material properties.
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Tetragonal silicene: A study of field-dependent transport responses
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.mssp.2023.107711
In this paper, we used tight-binding model to calculate the thermal properties of tetragonal silicene (T-Si). T-Si has a zero band gap with two Dirac points and linear dispersion around them. When a vertical electric field is applied to the T-Si, the band gap opens up as the strength of the electric field increases. This suggests that T-Si could potentially be used in electronic and optoelectronic devices that require a tunable band gap. Applying a magnetic field leads to split of the density of states (DOS) peaks, which increases in intensity as the strength of the magnetic field increases. The band gap, position and height of each DOS peak are influenced by the magnetic field strength. Due to the dependence of the electronic properties of T-Si on external fields, its thermal properties are significantly affected by external parameters such as electric and magnetic fields and chemical potential. The electric field decreases the thermal conductivity of T-Si and this is attributed to the opening of the band gap, which creates a barrier for charge excitation and reduces the number of available electronic states that can contribute to the thermal transport. The results show that the thermal conductivity of T-Si increases with magnetic field and chemical potential due to the reduction in the band gap and the increase in the charge carrier density. The thermal conductivity in terms of chemical potential (μ), decreases with electric field strength in the presence of the magnetic field. The thermal conductivity (κ(T)) is highest at μ = 0 and decreases as μ increases. The Lorentz number, which relates the electrical conductivity and thermal conductivity, decreases with increasing chemical potential and magnetic field strength, but increases with increasing electric field strength.
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Investigation of the optical, magnetic, and radar absorption characteristics of CoxFe3-xO4/ZnO/graphite nanocomposites
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.mssp.2023.107683
In this study, we have successfully prepared CoxFe3-xO4/ZnO/graphite nanocomposites [x = 0, 0.1, 0.2, 0.3, 0.4, 0.5] as radar-absorbing materials. The X-ray diffraction characterization results signified that the crystallite size of CoxFe3-xO4 in the nanocomposites increased from 8.5 nm to 11 nm as x increased. However, the crystallite sizes of ZnO and graphite were constant at around 55.1 and 25.8 nm, respectively. The presence of such phases was also detected at the wavenumbers of 400–560, 678, and 1637 cm−1, originating from M − O [M = Fe, Co], Zn–O, and CC bonds, respectively. The energy-dispersive X-ray spectra also showed the presence of Fe, Co, Zn, and C as constituents of the nanocomposites. The optical absorption of the nanocomposites was observed at a wavelength of 390 nm, showing bandgap values of 2.991–3.029 eV. The nanocomposites had superparamagnetic features, with magnetic saturation values between 12.78 and 25.27 emu/g, which decreased following the increase in x composition. Interestingly, the CoxFe3-xO4/ZnO/graphite nanocomposites attained a maximum reflection loss of −32.26 dB at the frequency of 11.82 GHz. In general, the reflection loss increased following the increase in x composition. Therefore, the prepared CoxFe3-xO4/ZnO/graphite nanocomposites can be a potential candidate as radar-absorbing materials with excellent performance.
Detail
Thickness dependence of dielectric properties of TlGaS2 thin films
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.mssp.2023.107733
Bulk TlGaS2 single crystals were produced by the Bridgman method. TlGaS2 thin film samples were deposited from bulk crystals by the thermal evaporation technique under a high vacuum. TlGaS2 thin films were deposited in the 100–750 nm thickness range. Dielectric spectroscopy measurements were operated in the frequency range of 1–105 Hz and temperature range of 273–373 K under the voltage of 1 V (rms). TlGaS2 thin films have amorphous. Bulk TlGaS2 has a crystalline structure based on X-Ray diffraction patterns. Three polarization mechanisms were detected from the analysis of Cole-Cole plots. At low frequencies, the effect of interfacial polarization was observed. Toward higher frequencies, two dipolar polarization mechanisms were detected. In comparison to the bulk TlGaS2 single crystal, the dielectric constant of the thin films has 100–1000 times larger values at frequencies lower than 100 Hz. The thickness limit at which bulk physical properties started has been investigated. The transition thickness between bulk/thin film properties was detected at around 700 nm. The low dielectric constant and the good conductivity around 10−8 S/cm at105 Hz can give opportunities to use these thin films in technological applications.
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Tuning electronic properties of Z-scheme InSe/HfS2 heterostructure by external electric field and biaxial strain
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.mssp.2023.107753
In this investigation, the photoelectric properties of InSe/HfS2 van der Waals heterostructure (vdwH) are investigated based on the first-principles calculations. The results show that the lowest −0.59 eV binding energy and the 0.67 eV indirect bandgap are achieved at a layer spacing of 3.31 Å, the type-II band alignment and Z-scheme charge transfer mechanism are more favorable for collection and separation photogenerated carriers. Further calculations show that the electronic structure and of the heterostructure can be regularly adjusted from an indirect bandgap to direct bandgap by an applied electric field and strain. Further, the bandgap size of the heterostructure can be effectively changed and finally make a semiconductor-to-metal transition at electric fields of 0.7 V/Å and strains of −9%. In addition, the optical absorption coefficient of heterojunction relative to the two monolayers has been enhanced, reaching a surprisingly 1.03 × 106 cm−1 at 148.5 nm. This investigation of InSe/HfS2 heterostructure can provide a theoretical basis for the application in future photoelectric devices.
Detail
SCI Journal Division of the Chinese Academy of Sciences
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工程技术4区 ENGINEERING, CHEMICAL 工程:化工4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.80 92 Science Citation Index Science Citation Index Expanded Not
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